3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(2-Bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core, substituted with a 2-bromophenoxy group at position 3 and an isopropyl group at position 7.
Properties
IUPAC Name |
3-(2-bromophenoxy)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-12(2)22-9-14-16(25-11-22)8-7-13-19(23)18(10-24-20(13)14)26-17-6-4-3-5-15(17)21/h3-8,10,12H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJNFUJCSLAPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves the reaction of 2-bromophenol with isopropylamine and a suitable aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazine ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antiviral Applications
The compound has been investigated for its antiviral properties. According to patent CA2761258C, it is part of a class of antiviral compounds that have shown efficacy against various viral infections. The research indicates that compounds similar to 3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can inhibit viral replication and may serve as a basis for developing new antiviral drugs .
Synthetic Chemistry
This compound plays a role in synthetic organic chemistry. It can be utilized as an intermediate in the synthesis of more complex molecules. For instance, it has been involved in one-pot multicomponent reactions that yield chromene derivatives under environmentally friendly conditions. Such methodologies highlight the compound's utility in creating diverse chemical structures efficiently .
Therapeutic Potential
Research has suggested that derivatives of this compound exhibit cytoprotective effects against oxidative stress. A study indicated that similar compounds could significantly reduce hydrogen peroxide-induced cell damage in keratinocytes, suggesting potential applications in dermatological therapies . The ability to mitigate oxidative stress points to its possible use in treating conditions related to oxidative damage.
Table 1: Summary of Applications
Case Study: Antiviral Efficacy
A case study detailed in the patent literature demonstrated the efficacy of related compounds in inhibiting viral replication in vitro. The study utilized various concentrations of the compound to assess its impact on viral load reduction, showing promising results that warrant further investigation into its mechanism of action and potential clinical applications.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Chromeno-oxazine derivatives differ primarily in their substituents, which significantly influence their physicochemical and biological properties. Key structural analogs include:
3-Aryl-Substituted Derivatives
- For example, 9-(4-hydroxybutyl)-3-(4-methoxyphenyl)-chromeno-oxazin-4-one (4a) has a molecular weight of 384.1 g/mol and a synthesis yield of 82% .
- 3-(3,4-Dimethoxyphenyl) Derivatives (e.g., 4b in ) :
Additional methoxy groups increase steric bulk and electron density, as seen in 4b (molecular weight 400.2 g/mol, yield 73%) .
9-Alkyl-Substituted Derivatives
- 9-Hydroxyalkyl Derivatives (e.g., 4a, 4d in ) :
Hydroxybutyl or hydroxypentyl groups at position 9 (e.g., 4d, yield 66%) facilitate hydrogen bonding and tautomerization, as observed in NMR studies . - 9-Isopropyl Derivative (Target Compound) :
The isopropyl group increases hydrophobicity, which may enhance bioavailability but reduce water solubility.
C. Ferrocenyl Derivatives ()
These derivatives exhibit distinct electrochemical properties absent in the target compound .
Key Observations :
- Methoxy and hydroxyalkyl substituents correlate with higher yields (65–90%) compared to brominated or bulky groups.
- Bromine’s electronegativity likely downfield-shifts aryl proton signals in NMR, as seen in analogs like 6o .
Anti-Inflammatory Activity
- Chromeno-oxazine Derivatives (): Derivatives with hydroxyl or methoxy groups (e.g., 9,10-dihydrochromeno-oxazin-2(8H)-ones) inhibit NF-κB signaling, a key pathway in inflammation .
Antioxidant Activity
- Hydroxylated Derivatives () :
Compounds with ortho-dihydroxy groups (e.g., catechol moieties) show potent DPPH radical scavenging (IC₅₀ 5–6 μg/mL) . - Target Compound :
Bromine’s electron-withdrawing nature may reduce antioxidant efficacy compared to hydroxylated analogs.
Anticancer Potential
Biological Activity
3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C₁₈H₁₈BrN₃O₃. Its structure features a bromophenoxy group attached to a dihydrochromeno oxazine core, which is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on related dihydro[1,3]oxazines demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antitumor Activity
Dihydrochromeno derivatives have been reported to possess antitumor properties. A case study highlighted the ability of specific oxazine derivatives to inhibit tumor cell proliferation through apoptosis induction . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokine production in immune cells. This suggests its potential use in managing inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds may influence ROS levels within cells, contributing to their cytotoxic effects against tumors.
Data Table: Biological Activities Summary
Case Studies
- Antimicrobial Study : A series of dihydrooxazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain substitutions on the oxazine ring enhanced antimicrobial potency significantly.
- Antitumor Activity : In vitro assays demonstrated that specific derivatives led to a marked decrease in the viability of breast cancer cell lines by promoting apoptosis through caspase activation.
- Inflammation Model : In a mouse model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
